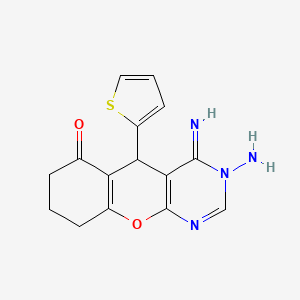![molecular formula C47H56ClFN8O8 B12371138 3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)
3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features multiple functional groups, including anilino, quinazolinyl, piperazinyl, and propanamido moieties, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the quinazoline core: This step involves the condensation of 3-chloro-4-fluoroaniline with a suitable methoxy-substituted benzaldehyde under acidic conditions to form the quinazoline ring.
Attachment of the piperazine ring: The quinazoline intermediate is then reacted with 1-bromo-3-chloropropane to introduce the propyl linker, followed by nucleophilic substitution with piperazine.
Coupling with the propanamide moiety: The piperazine derivative is coupled with the propanamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a quinazolinone derivative, while reduction of nitro groups would produce aniline derivatives.
科学研究应用
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: It can be used to study the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Chemical Biology: The compound can be employed in chemical biology studies to probe cellular pathways and mechanisms.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
相似化合物的比较
Similar Compounds
3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide analogs: Compounds with similar structures but different substituents on the quinazoline or piperazine rings.
Quinazoline derivatives: Compounds containing the quinazoline core, which may have different biological activities and applications.
Piperazine derivatives: Compounds with the piperazine ring, which are commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and pharmacophores. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and drug development.
属性
分子式 |
C47H56ClFN8O8 |
|---|---|
分子量 |
915.4 g/mol |
IUPAC 名称 |
3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide |
InChI |
InChI=1S/C47H56ClFN8O8/c1-54-42(59)16-15-37(46(54)61)57-45(60)32-11-9-12-38(43(32)47(57)62)64-25-8-6-4-3-5-7-18-50-41(58)17-20-56-23-21-55(22-24-56)19-10-26-65-40-28-33-36(29-39(40)63-2)51-30-52-44(33)53-31-13-14-35(49)34(48)27-31/h9,11-14,27-30,37H,3-8,10,15-26H2,1-2H3,(H,50,58)(H,51,52,53) |
InChI 键 |
XFUDPXQGWCYCCR-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCNC(=O)CCN4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


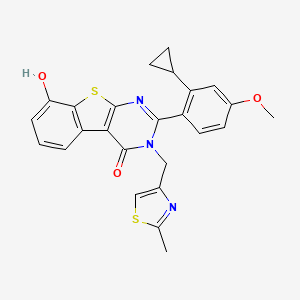
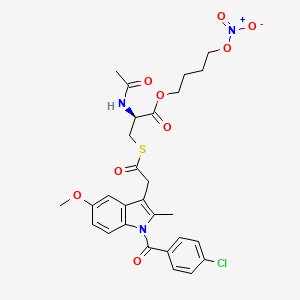
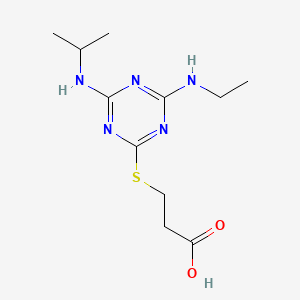
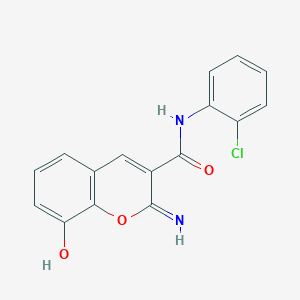
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)
![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)


![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)

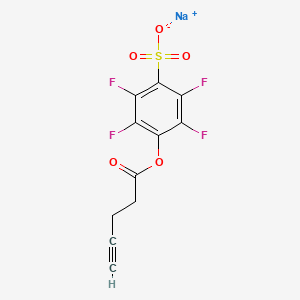
![N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12371128.png)
